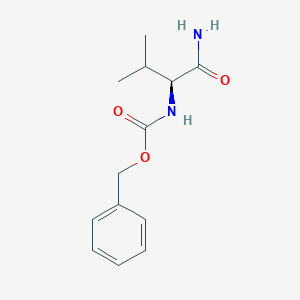

Z-Val-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

光触媒による窒素酸化物の除去

Z-Val-NH2は、ナノフラワー状構造を持つ直接ZスキームUiO-66-NH2/Bi2MoO6ヘテロ接合の開発に使用されており、相対湿度が窒素酸化物(NO)の光触媒除去に与える影響を体系的に調査するために用いられています。 NO除去効率が最適化されたヘテロ接合は、1.07 mg·m−3のNO濃度で71.6%でした .

二酸化窒素生成の阻害

興味深いことに、相対湿度の増加に伴い、ヘテロ接合は二酸化窒素(NO2)に対してより高い阻害効果を示しましたが、NOの除去はわずかに減少しました(8%)。これは、NO2と水分子との親和性効果、およびヘテロ接合光触媒の表面におけるH2OとNOの競合吸着によるものと考えられます .

光触媒水素発生

This compoundは、合成後共有結合修飾に基づいて、異なる量のZr-UiO-66-NH2(NU)を安息香酸修飾された共有結合トリアジン系フレームワーク(BC)に担持することにより、一連の光触媒(NUBCと呼ぶ)の開発に使用されてきました。 その結果得られたNUBC触媒は、NUのアミン基とBCのカルボキシル基の間の共有アミド結合を介して形成されたタイプII Zスキームヘテロ接合構造を示しました .

光触媒効率の向上

BCへのNUの最適担持量は30重量%(30NUBC)であり、対応する光触媒H2発生速度は378 μmol h−1 g−1であり、NUとBCのそれぞれのおよそ445倍と2倍でした。 タイプII Zスキームヘテロ接合とアミド結合の相乗効果は、可視光収穫の促進と電荷輸送および分離の促進に役立ちました .

光触媒の再利用性と安定性

調製されたNUBC触媒は、光触媒の実際的な応用にとって重要な、優れた再利用性と安定性を示します .

光触媒水素生成の最大化

This compoundベースのZスキーム光触媒における整合した酸化還元速度は、光触媒水素生成を最大化するために重要です .

作用機序

Target of Action

Z-Val-NH2, also known as benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate, is a derivative of the amino acid valineIt’s worth noting that amino acid derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

This interaction can lead to changes in the biochemical processes that these targets are involved in .

Biochemical Pathways

Given that it is an amino acid derivative, it could potentially be involved in protein synthesis and metabolism, as well as other pathways where amino acids play a crucial role .

Pharmacokinetics

The stability of similar compounds, such as antibody-drug conjugates, in systemic circulation and their rate of intracellular processing within target cells are key factors determining their efficacy .

Result of Action

As an amino acid derivative, it could potentially influence various cellular processes, including protein synthesis, enzyme activity, and cell signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

生化学分析

Biochemical Properties

The biochemical properties of Z-L-valine amide are not fully understood due to the limited research available. As a derivative of the amino acid valine, it may be involved in various biochemical reactions. Valine is known to play a role in protein synthesis and energy production

Cellular Effects

Amino acids and their derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

特性

IUPAC Name |

benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(2)11(12(14)16)15-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAHIZLDUQONHV-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441807 |

Source

|

| Record name | Z-L-valine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-28-1 |

Source

|

| Record name | Z-L-valine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)

![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)